molecular formula C20H17ClN2O4 B302863 N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

カタログ番号 B302863
分子量: 384.8 g/mol
InChIキー: BHNAFYJFIUXFMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK also affects other signaling pathways, such as the NF-κB and AKT pathways, which are involved in cell survival and resistance to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to modulate immune cell function in preclinical models. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the activation and proliferation of T-cells, and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also enhances the activity of natural killer cells, which are important for the immune surveillance of cancer cells.

実験室実験の利点と制限

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, and its ability to modulate immune cell function. However, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has some limitations as well. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also has a short half-life in vivo, which may limit its efficacy in clinical settings.

将来の方向性

There are several future directions for the development of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, and the development of personalized treatment strategies based on these biomarkers. Another area of focus is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties for clinical use.

合成法

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step process that involves the coupling of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline, followed by reduction of the nitro group and subsequent coupling with 2-furancarboxylic acid. The final product is purified through column chromatography and characterized by various spectroscopic techniques.

科学的研究の応用

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents such as rituximab. Clinical trials of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide are currently underway in patients with relapsed or refractory CLL and NHL.

特性

製品名

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

分子式

C20H17ClN2O4

分子量

384.8 g/mol

IUPAC名

N-[2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-12-5-7-15(22-20(25)18-4-3-9-27-18)16(10-12)23-19(24)14-11-13(21)6-8-17(14)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24)

InChIキー

BHNAFYJFIUXFMY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

正規SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。